![molecular formula C27H30FN3O3 B2550134 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1327530-54-0](/img/structure/B2550134.png)
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide
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Description
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C27H30FN3O3 and its molecular weight is 463.553. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Imaging
This compound is structurally related to molecules studied for their high affinity and selectivity towards serotonin 5-HT1A receptors, a key target in neuropsychiatric disorders like depression, anxiety, and schizophrenia. For instance, derivatives have been developed for PET imaging, providing insights into the receptor's role and distribution in the brain, and their relation to various psychiatric conditions (García et al., 2014). Such imaging agents can greatly aid in understanding the pathophysiology of mental disorders and in the development of new therapeutic agents.
Neuroinflammation and Neurodegenerative Diseases
Recent advances have shown the importance of targeting neuroinflammation in neurodegenerative diseases. Compounds targeting microglial cells, such as colony-stimulating factor 1 receptor (CSF1R) ligands, have been synthesized for PET imaging to study their involvement in diseases like Alzheimer's. This approach helps in identifying neuroinflammatory processes in vivo, offering a pathway to diagnose and monitor neurodegenerative diseases progress and response to treatment (Lee et al., 2022).
Dopamine Reuptake Inhibitors
Related structures have been explored as dopamine reuptake inhibitors, providing insights into dopamine's role in neuropsychiatric and neurodegenerative disorders. Radiolabeled analogs, for example, have been synthesized for PET studies to map the dopamine uptake system in the brain. This is crucial for understanding diseases characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia, and could lead to new therapeutic approaches (Kilbourn et al., 1988; Kilbourn et al., 1990).
Antimicrobial Studies
Compounds with the core structure have also been evaluated for antimicrobial properties, indicating potential applications beyond neuropsychiatric disorders. For instance, amide derivatives of quinolones, which share functional groups with the compound , have shown promising antibacterial and antifungal activities. This suggests a broader pharmacological utility, possibly including treatments for infections (Patel & Patel, 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O3/c1-33-23-10-8-22(9-11-23)30-14-16-31(17-15-30)24(25-3-2-18-34-25)19-29-26(32)27(12-13-27)20-4-6-21(28)7-5-20/h2-11,18,24H,12-17,19H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMRIPFCEIMHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide |
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